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Compound Name: Terphenyllin

Cat. No.: B1681270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Terphenyllin is a naturally occurring p-terphenyl metabolite first isolated from the fungus

Aspergillus candidus. As a member of the polyphenyl class of compounds, it has garnered

significant interest within the scientific community due to its diverse biological activities. These

activities include cytotoxic effects against various cancer cell lines, α-glucosidase inhibition,

and antibacterial properties. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and known biological activities of

Terphenyllin, along with detailed experimental protocols for its isolation and biological

evaluation.

Chemical Structure and Identifiers
Terphenyllin is a para-terphenyl, which is a molecule composed of three benzene rings

connected in a linear fashion at positions 1 and 4. The central benzene ring of Terphenyllin is

substituted with two methoxy groups and one hydroxy group, while the two outer phenyl groups

each contain a hydroxyl group.[1]

IUPAC Name: 2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol[1]

Synonyms: [1,1':4',1''-Terphenyl]-2',4,4''-triol, 3',6'-dimethoxy-[2]
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2D Structure:

Caption: 2D Chemical Structure of Terphenyllin.

Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of Terphenyllin is

provided in the tables below. It is important to note that some specific experimental values for

Terphenyllin are not readily available in the literature. In such cases, data for the parent

compound, p-terphenyl, or closely related analogs are provided for reference and are clearly

indicated.

Physicochemical Properties
Property Value Reference

Molecular Formula C₂₀H₁₈O₅ [1]

Molecular Weight 338.35 g/mol [1]

CAS Number 52452-60-5 [2]

Appearance White solid [3]

Melting Point
Not available for Terphenyllin.

For o-terphenyl: 58-59 °C
[4]

Solubility

Soluble in ethanol, methanol,

DMF, and DMSO. Limited

water solubility.

[3]

Spectroscopic Data
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Spectroscopy Data Reference

¹H NMR

Specific chemical shifts for

Terphenyllin are not readily

available in a consolidated

table. General regions for

protons on aromatic rings are

expected between 6.5-9.5

ppm. Protons of methoxy

groups would appear further

upfield.

[5]

¹³C NMR

A spectrum is available on

SpectraBase, but requires an

account to view the full data.

[6]

FT-IR

Specific peak assignments for

Terphenyllin are not readily

available. Expected peaks

would include O-H stretching

(broad, ~3200-3600 cm⁻¹), C-

H stretching (aromatic, ~3000-

3100 cm⁻¹; aliphatic, ~2850-

3000 cm⁻¹), C=C stretching

(aromatic, ~1450-1600 cm⁻¹),

and C-O stretching (~1000-

1300 cm⁻¹).

[7][8][9][10]

UV-Vis

Not available for Terphenyllin.

For the parent p-terphenyl,

characteristic absorption

bands are observed at

approximately 259 nm, 330

nm, and 384 nm.

[11][12]
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Mass Spectrometry (LC-MS)

Precursor m/z: 339.122

[M+H]⁺. Top 5 Peaks (MS2):

292.074890, 307.097504,

276.079529, 263.070679,

247.077393.

[1]

Biological Activities and Signaling Pathways
Terphenyllin has been shown to exhibit a range of biological activities, with its anti-cancer

properties being the most extensively studied.

Anti-Cancer Activity
Terphenyllin demonstrates significant cytotoxic effects against various cancer cell lines,

including gastric and pancreatic cancer.[13][14] Its anti-cancer mechanisms are primarily

attributed to the inhibition of the STAT3 signaling pathway and the induction of apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that,

when constitutively activated, promotes tumor cell proliferation, survival, and metastasis.

Terphenyllin has been shown to directly interact with STAT3, inhibiting its phosphorylation at

Tyr705.[13][15] This lack of phosphorylation prevents STAT3 dimerization and translocation to

the nucleus, thereby downregulating the expression of its target genes, such as c-Myc and

Cyclin D1, which are critical for cell cycle progression and proliferation.[16]
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Caption: Terphenyllin inhibits the STAT3 signaling pathway.

Terphenyllin has been demonstrated to induce apoptosis in cancer cells through the

modulation of apoptosis-related proteins.[14] Studies have shown that Terphenyllin treatment

leads to an upregulation of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, and a

downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14] This shift in the balance of

pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, such as caspase
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7, and the cleavage of PARP, culminating in programmed cell death.[14] More recent research

has also implicated the p53 signaling pathway in Terphenyllin-induced apoptosis and

pyroptosis in melanoma cells, where it upregulates BAX and FAS, leading to caspase-3

activation.[17][18][19][20]
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Caption: Terphenyllin induces apoptosis via the p53 and intrinsic pathways.

α-Glucosidase Inhibition
Terphenyllin has been identified as a significant inhibitor of α-glucosidase, an enzyme

responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting this

enzyme, Terphenyllin can delay carbohydrate digestion and absorption, which is a therapeutic

strategy for managing type 2 diabetes.

Experimental Protocols
The following sections provide detailed methodologies for the isolation of Terphenyllin from its

natural source and for the in vitro evaluation of its biological activities.

Isolation of Terphenyllin from Aspergillus candidus
This protocol describes a general procedure for the isolation and purification of Terphenyllin
from a fungal culture.
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Caption: General workflow for the isolation of Terphenyllin.
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1. Fungal Fermentation:

Prepare a solid rice medium in Erlenmeyer flasks and sterilize.

Inoculate the sterile medium with a seed culture of Aspergillus candidus.

Incubate the flasks under static conditions at room temperature for approximately 35 days.

2. Extraction:

Extract the fermented solid medium three times with ethyl acetate (EtOAc).

Combine the EtOAc extracts and concentrate under vacuum to yield the crude extract.

3. Purification:

Subject the crude extract to column chromatography on silica gel.

Further purify the resulting fractions using Sephadex LH-20 column chromatography.

The final purification is achieved by semi-preparative High-Performance Liquid

Chromatography (HPLC) to yield pure Terphenyllin.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.

Materials:

Cancer cell line of interest

96-well plates

Terphenyllin stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)
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Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of Terphenyllin for a specified

period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank (medium

only).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

α-Glucosidase Inhibition Assay
This assay measures the ability of Terphenyllin to inhibit the activity of α-glucosidase.

Materials:

α-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

Terphenyllin stock solution

Phosphate buffer (pH 6.8)

Sodium carbonate (Na₂CO₃) solution

Procedure:
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Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, α-glucosidase

solution, and various concentrations of Terphenyllin. Include a control without the inhibitor.

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

Initiation of Reaction: Add the pNPG substrate to all wells to start the reaction.

Incubation: Incubate the plate at 37°C for 20 minutes.

Termination of Reaction: Stop the reaction by adding Na₂CO₃ solution.

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is

proportional to the amount of p-nitrophenol produced.

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion
Terphenyllin is a promising natural product with a well-defined chemical structure and a range

of interesting biological activities. Its ability to inhibit cancer cell growth through the modulation

of key signaling pathways like STAT3 and apoptosis highlights its potential for further

investigation in drug discovery and development. The experimental protocols provided in this

guide offer a foundation for researchers to explore the therapeutic potential of this fascinating

molecule. Further research is warranted to fully elucidate its mechanism of action and to

explore its potential in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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